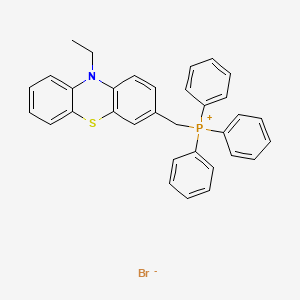
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 10-ethyl-10H-phenothiazine-3-carbaldehyde is reacted with triphenylphosphine in the presence of a base to form the intermediate compound.
Bromination: The intermediate is then treated with a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale synthesis would likely involve automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenothiazine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of phenothiazine.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phenothiazine and triphenylphosphonium moieties. The phenothiazine part can intercalate with DNA, affecting its function, while the triphenylphosphonium group facilitates the compound’s entry into cells, particularly mitochondria. This dual action can lead to various biological effects, including modulation of oxidative stress and inhibition of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Ethyl-10H-phenothiazine: A simpler analog without the triphenylphosphonium group.
Triphenylphosphonium derivatives: Compounds with similar phosphonium groups but different organic moieties.
Uniqueness
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphoniumbromide is unique due to its combination of phenothiazine and triphenylphosphonium, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C33H29BrNPS |
|---|---|
Molekulargewicht |
582.5 g/mol |
IUPAC-Name |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H29NPS.BrH/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LJIKRSLIPNRBQS-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
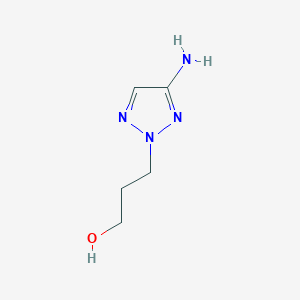
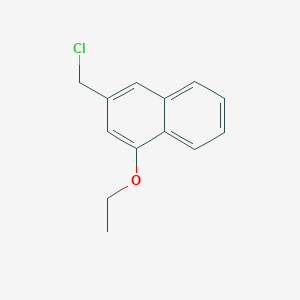
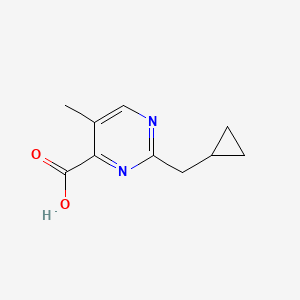
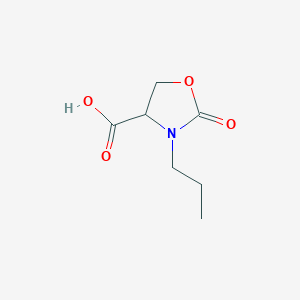
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)


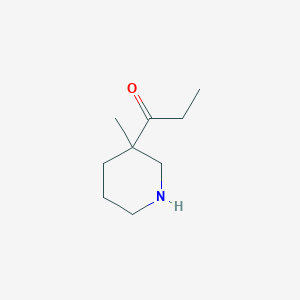
![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
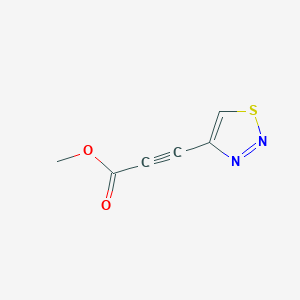
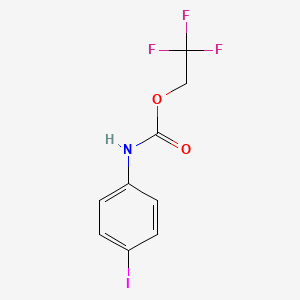
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
